molecular formula C10H12INOS B3274064 Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide CAS No. 60126-30-9

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide

Cat. No.: B3274064
CAS No.: 60126-30-9
M. Wt: 321.18 g/mol
InChI Key: PEUKGNVXSXVMOR-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide is a quaternary ammonium salt belonging to the benzothiazole family, characterized by a positively charged benzothiazolium core, a 2-methyl substituent, a 3-(2-hydroxyethyl) side chain, and an iodide counterion. This compound is synthesized via alkylation reactions under solvent-free or mild conditions, as demonstrated in the preparation of similar benzothiazolium iodides . Its structure imparts ionic liquid properties, including moderate thermal stability and solubility in polar solvents like methanol or dimethylformamide .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NOS.HI/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8;/h2-5,12H,6-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKGNVXSXVMOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCO.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660668
Record name 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60126-30-9
Record name 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

(a) 3-Ethyl-2-methylbenzothiazolium iodide (CAS 2197-01-5)

  • Structure : Lacks the hydroxyethyl group; instead, it has a simple ethyl substituent at position 3.
  • Properties : Molecular weight = 466.40 g/mol, melting point >200°C .
  • Applications : Primarily used as a precursor for cyanine dyes due to its planar aromatic system .
  • Key Difference : The absence of a hydroxy group reduces solubility in aqueous media compared to the target compound .

(b) 3-Propyl-2-[5-(3-propyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide

  • Structure : Features extended alkyl chains (propyl) and a conjugated pentadienyl linker.
  • Properties: Absorption λmax = 651 nm (methanol), used as a near-infrared fluorescent probe .
  • Key Difference : The conjugated system enables optical applications, unlike the hydroxyethyl variant, which lacks such extended π-conjugation .

Functional Group Modifications

(a) 3-(3-Aminopropyl)benzothiazolone derivatives

  • Structure: Contains an aminopropyl group and a ketone moiety instead of a hydroxyethyl chain.
  • Properties : Demonstrated utility as metallo-radiopharmaceuticals due to chelating capabilities .
  • Key Difference: The aminopropyl group enables coordination with metals (e.g., ⁹⁹ᵐTc), a feature absent in the target compound .

(b) N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-2/4-substituted benzamides

  • Structure : Incorporates carbamothioyl and benzamide groups, replacing the ionic iodide with neutral substituents.
  • Properties : Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria (MIC = 4–32 µg/mL) .
  • Key Difference : Neutral derivatives lack ionic liquid properties but show enhanced antimicrobial efficacy compared to quaternary salts .

Counterion and Ionic Liquid Behavior

(a) Benzothiazolium bromide analogues

  • Example : 2-[3-(3-Ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-3-(2-hydroxyethyl)benzothiazolium bromide (CAS 84434-66-2) .
  • Properties : Bromide counterion reduces molecular weight (MW = 506.47 g/mol vs. iodide’s ~550 g/mol) but increases hydrophilicity.
  • Key Difference : Bromide salts may exhibit lower thermal stability than iodide salts due to weaker ion-pair interactions .

(b) Bistrifluoromethanesulfonimide (NTf₂) salts

  • Example : Dodecylbenzothiazolium NTf₂ (melting point = 42°C) .
  • Properties : Lower melting points and higher ionic conductivity compared to iodide salts.
  • Key Difference : NTf₂ derivatives are more suitable as ionic liquids for electrochemical applications .

Data Tables

Table 1: Physicochemical Properties of Selected Benzothiazolium Salts

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Solubility Key Application
3-(2-Hydroxyethyl)-2-methyl-, iodide C₁₁H₁₄IN₂OS ~355 >150 (decomposes) DMF, MeOH Ionic liquids, sensors
3-Ethyl-2-methyl-, iodide C₁₉H₁₉N₂S₂I 466.40 >200 DMSO, CHCl₃ Cyanine dye precursor
Dodecylbenzothiazolium NTf₂ C₁₉H₂₈F₆N₂O₄S₃ 654.62 42 Ionic liquids Electrolytes
3-(3-Aminopropyl)benzothiazolone C₁₀H₁₂N₂OS 208.28 180–185 Water, ethanol Radiopharmaceuticals

Biological Activity

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide is a quaternary ammonium compound derived from the benzothiazole structure, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazolium core characterized by a fused benzene and thiazole ring. The addition of a hydroxyethyl group at the 3-position and a methyl group at the 2-position enhances its solubility and reactivity in various chemical environments. This structural configuration plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially interfering with microbial metabolic pathways. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. Its mechanism may involve binding to DNA and altering its structure, thereby inhibiting replication processes in both bacteria and cancer cells.

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against several bacterial strains; interferes with microbial metabolism.
Antiviral Potential to inhibit viral replication through interaction with viral proteins.
Anticancer Induces apoptosis in cancer cells; alters DNA structure to inhibit replication.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazolium derivatives, including the iodide salt of Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-. Results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections.
  • Cancer Research : In another investigation focused on anticancer properties, Benzothiazolium derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The results demonstrated that the compound effectively triggered programmed cell death through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects : Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. The findings suggest that these compounds may inhibit acetylcholinesterase (AChE) activity, which is beneficial for conditions like Alzheimer's disease .

Research Findings

Research has consistently shown that benzothiazolium compounds have broad-spectrum biological activities. For instance:

  • A systematic review highlighted their multitargeted potential as ligands for various receptors and enzymes involved in neurodegenerative diseases .
  • Investigations into their interaction with nucleic acids revealed that these compounds could bind to DNA, leading to conformational changes that affect biological activity.

Q & A

Q. What are the common synthetic routes for Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide?

A representative synthesis involves refluxing 2,3-dimethylbenzothiazolium iodide (1 mmol) with 5-[(2-hydroxyethyl)methylamino]thiophene-2-carbaldehyde (1 mmol) in acetic anhydride for 20 minutes. The product is precipitated by adding a warm potassium iodide solution, followed by filtration and recrystallization from methanol/water. This method yields a crystalline product suitable for structural analysis .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Purity is assessed via ¹H NMR spectroscopy (e.g., δ 8.14 ppm for aromatic protons, δ 4.33 ppm for hydroxyethyl groups) and elemental analysis. Recrystallization from methanol/water ensures minimal impurities. Single-crystal X-ray diffraction (SCXRD) confirms molecular geometry, including bond angles and hydrogen bonding patterns critical for stability .

Q. What are the key physical and chemical properties relevant to its handling and storage?

The compound is hygroscopic and light-sensitive, requiring storage in amber glass under inert gas (e.g., nitrogen). Its solubility in polar aprotic solvents (e.g., DMSO) and methanol facilitates reactions, while limited water solubility necessitates aqueous workup for purification. Stability studies indicate decomposition above 150°C .

Advanced Research Questions

Q. How does molecular coplanarity influence its non-linear optical (NLO) properties?

The benzothiazolium and thiophene moieties exhibit near-coplanarity (dihedral angles <1°), enhancing π-electron delocalization and intramolecular charge transfer. This structural feature is critical for NLO activity, as measured by hyperpolarizability values in computational models. Deviations in coplanarity (e.g., >5° in analogs) reduce conjugation efficiency .

Q. What methodologies are employed to study its interactions with biological macromolecules like DNA?

UV/Vis absorption titration, fluorescence quenching, and viscometric measurements are used to assess binding constants (Kb) and intercalation modes. For example, similar benzothiazole derivatives show groove-binding interactions with DNA, validated by density functional theory (DFT) simulations of electrostatic potential surfaces .

Q. How can computational chemistry optimize its fluorescence quantum yield for sensor applications?

Time-dependent DFT (TD-DFT) calculations predict excited-state behavior by modeling electron transitions (e.g., HOMO→LUMO gaps). Substituent effects (e.g., hydroxyethyl groups) stabilize charge-separated states, improving fluorescence intensity. Experimental validation uses emission spectra (λem ~480 nm) in solvent-DNA matrices .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystal growth is hindered by solvent polarity and ionic interactions. Slow evaporation from methanol/water (1:1 v/v) promotes ordered packing. SCXRD reveals iodide counterions participating in C–H⋯I hydrogen bonds (2.8–3.1 Å), stabilizing the lattice. Thermal analysis (TGA/DSC) ensures phase purity .

Methodological Considerations

  • Contradictions in Data : While reports near-coplanarity, related benzothiazolium salts with bulkier substituents show reduced conjugation angles. Researchers must validate geometry via SCXRD for each derivative .
  • Analytical Workflow : Combine NMR, HPLC, and mass spectrometry for purity checks. For optical studies, use femtosecond Z-scan techniques to measure NLO coefficients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide
Reactant of Route 2
Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide

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